Tricin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La tricine peut être synthétisée par une série de réactions enzymatiques impliquant les voies du phénylpropanoïde et du polycétide . La biosynthèse commence par l'addition progressive du malonyl-CoA et du p-coumaroyl-CoA, catalysée par la chalcone synthase et la chalcone isomérase, pour donner respectivement la naringénine chalcone et la naringénine . La naringénine est ensuite désaturée en apigénine par la CYP93G1, suivie d'une hydroxylation en tricétine et d'une méthylation subséquente pour former la tricine .

Méthodes de Production Industrielle : La tricine peut être isolée à partir de sources végétales telles que le son de riz et la paille de blé. Une méthode d'isolement simple consiste à extraire la tricine de la paille de blé, obtenant un taux d'isolement de 50 % avec une pureté d'au moins 98 % .

Analyse Des Réactions Chimiques

Types de Réactions : La tricine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et Conditions Courants :

Oxydation : La tricine peut être oxydée en utilisant des réactifs tels que le peroxyde d'hydrogène ou l'oxyde d'argent(I).

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs courants comme le borohydrure de sodium.

Substitution : La tricine peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la tricine, tels que les glycosides de la tricine et les conjugués tricine-lignine .

4. Applications de la Recherche Scientifique

La tricine a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'Action

La tricine exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité Antioxydante : Les propriétés antioxydantes de la tricine sont attribuées à sa capacité à piéger les radicaux libres et à inhiber le stress oxydatif.

Activité Anti-inflammatoire : La tricine module les voies inflammatoires en inhibant la production de cytokines pro-inflammatoires.

Activité Anticancéreuse : La tricine induit l'apoptose dans les cellules cancéreuses en activant les voies apoptotiques et en inhibant la prolifération cellulaire.

Applications De Recherche Scientifique

Tricin has a wide range of scientific research applications:

Mécanisme D'action

Tricin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Anti-inflammatory Activity: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Anticancer Activity: this compound induces apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.

Comparaison Avec Des Composés Similaires

La tricine est unique parmi les flavonoïdes en raison de sa structure spécifique et de ses activités biologiques. Les composés similaires comprennent :

Quercetine : Un autre flavonoïde aux propriétés antioxydantes et anti-inflammatoires, mais avec un motif d'hydroxylation différent.

Kaempférol : Similaire à la tricine dans son activité antioxydante, mais sans les groupes méthoxy présents dans la tricine.

Apigénine : Une flavone comme la tricine, mais avec des activités biologiques différentes et une structure plus simple.

Activité Biologique

Tricin, a naturally occurring flavone predominantly found in rice bran and various other plant sources, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by detailed research findings and case studies.

Overview of this compound

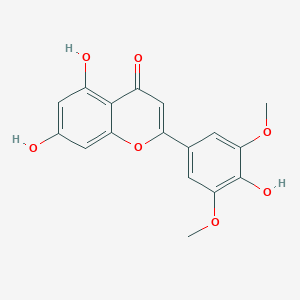

This compound (chemical formula: C₁₅H₁₂O₇) is a flavonoid with a structure that includes hydroxyl groups at positions 5, 7, and 4′, contributing to its biological properties. It is recognized for its antioxidant , anti-inflammatory , antiviral , and anticancer activities.

Antioxidant Activity

This compound exhibits significant radical scavenging capabilities, outperforming many other polyphenolic compounds such as quercetin and catechin. Its antioxidant activity is attributed to the presence of hydroxyl groups that facilitate the donation of hydrogen atoms to free radicals, thus neutralizing them. A study reported that this compound's ability to scavenge hydroxyl radicals increased exponentially with higher concentrations, showcasing an effective median concentration (EC50) of approximately 90.39 μg/mL .

Antiviral Activity

Research has demonstrated that this compound possesses pronounced antiviral properties. It has been shown to inhibit the replication of viruses such as human cytomegalovirus and hepatitis B virus. In vitro studies indicated that this compound can effectively suppress the activity of seasonal influenza A and B viruses . The mechanism appears to involve modulation of viral replication pathways, although further elucidation is needed to fully understand these interactions.

Anticancer Activity

This compound's anticancer potential has been extensively studied, particularly in relation to breast and colon cancers.

- Breast Cancer : A notable study indicated that this compound inhibits the growth of MDA-MB-468 breast cancer cells at submicromolar concentrations (IC50 = 0.7 μM) . The growth inhibition was found to be irreversible, suggesting a strong chemopreventive potential.

- Colon Cancer : In animal models, this compound has shown efficacy in reducing tumor growth and metastasis in colorectal cancer models. In one study, oral administration of this compound significantly inhibited tumor growth in mice injected with Colon26-Luc cells . The compound also demonstrated an ability to impede cell migration in wound healing assays, indicating its potential role in preventing metastasis .

This compound exerts its biological effects through various mechanisms:

- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, leading to increased apoptosis. This was evidenced by studies showing significant alterations in cell cycle distribution following exposure to this compound .

- Modulation of Signaling Pathways : Research indicates that this compound can regulate important signaling pathways such as AKT and MAPK, which are crucial for cellular proliferation and survival . This modulation may contribute to its anti-inflammatory effects as well.

- Induction of Detoxifying Enzymes : this compound has been shown to induce phase I and phase II metabolic enzymes involved in detoxification processes, enhancing the body’s ability to eliminate carcinogens .

Case Studies

- Antiviral Properties : A pharmacokinetic study on Wistar rats demonstrated that this compound administered intravenously exhibited a biphasic distribution pattern with rapid initial distribution followed by slower elimination. This study highlighted the safety profile of this compound as it lacked genotoxic effects typically associated with other flavonoids .

- Breast Cancer Inhibition : In vitro studies on MDA-MB-468 cells revealed that treatment with this compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways. The long-term effects were assessed by allowing cells to recover post-treatment, confirming the irreversible nature of growth inhibition at higher concentrations .

- Colon Cancer Prevention : In a mouse model for colorectal cancer, daily administration of this compound resulted in significant reductions in tumor size and prevented metastasis compared to control groups . This underscores the potential for this compound as a preventive agent against cancer progression.

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)17(14)21)12-7-11(20)16-10(19)5-9(18)6-13(16)24-12/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGUSFBJBOKSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199965 | |

| Record name | Tricin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-32-1 | |

| Record name | Tricin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D51JZL38TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.